molecular formula C6H10N4O2 B1302255 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine CAS No. 496057-17-1

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Cat. No.: B1302255
CAS No.: 496057-17-1
M. Wt: 170.17 g/mol
InChI Key: GJEQVWNRKBMEHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of neurotransmitters . The nature of these interactions involves non-covalent binding to the active sites of these enzymes, thereby blocking their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of carbonic anhydrase isoforms, which are related to cancer therapy . This compound can alter gene expression patterns and impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as AChE and BChE, and preventing their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound can affect its activity and function, as it needs to be in the right place to exert its effects.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Properties

IUPAC Name

5-morpholin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQVWNRKBMEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375036
Record name 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-17-1
Record name 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-17-1
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